molecular formula C7H15ClN2O B13765732 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 48052-66-0

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

Cat. No.: B13765732
CAS No.: 48052-66-0
M. Wt: 178.66 g/mol
InChI Key: ZQYKGADTDCTWSZ-UHFFFAOYSA-N
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Description

Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride (CAS: 69418-26-4) is a quaternary ammonium compound featuring a trimethylammonium group linked to a propyl chain substituted with an acrylamide (prop-2-enoylamino) moiety. Its molecular formula is (C₈H₁₆ClNO₂)ₓ·(C₃H₅NO)ₓ, indicating it is commonly polymerized with acrylamide to form polyquaternium-33, a high-molecular-weight cationic polymer . This compound is water-soluble and forms viscous solutions, making it valuable in industrial applications such as water treatment, cosmetics, and as a flocculant .

Properties

CAS No.

48052-66-0

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H

InChI Key

ZQYKGADTDCTWSZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CNC(=O)C=C.[Cl-]

Related CAS

65505-04-6
48052-66-0

Origin of Product

United States

Preparation Methods

Copolymerization Approach (Primary Industrial Method)

The principal preparation method of trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves the copolymerization of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride monomers. This radical polymerization process is conducted under controlled temperature and pH conditions to ensure high molecular weight polymer formation with the desired functional properties.

  • Monomers:

    • Vinylpyrrolidone (1-ethenyl-2-pyrrolidinone)
    • Methacrylamidopropyl trimethylammonium chloride
  • Initiators:
    Radical initiators such as azo compounds or peroxides are commonly used to start the polymerization.

  • Reaction Conditions:

    • Temperature: Typically 50–80 °C
    • pH: Neutral to slightly acidic to maintain monomer stability
    • Solvent: Aqueous medium
  • Process:
    The monomers are dissolved in water, the initiator is added, and the mixture is maintained under stirring and temperature control until the polymerization reaches completion. The polymer is then purified by precipitation or ultrafiltration and concentrated for use.

Chemical Modification of Natural Polymers

An alternative preparation involves the chemical modification of natural polymers such as cellulose, guar gum, or chitosan by grafting quaternary ammonium compound side chains bearing the prop-2-enoylamino moiety. This method is less common industrially but is used in specialty applications requiring biopolymer-based conditioning agents.

  • Method:

    • Natural polymer backbone is reacted with quaternary ammonium-containing monomers or reagents.
    • Amidation reactions introduce the prop-2-enoylamino group.
    • Quaternization is performed to form the azanium chloride salt.
  • Advantages:

    • Biodegradability and biocompatibility
    • Tailored molecular weight and functionality
  • Limitations:

    • More complex synthesis and purification steps
    • Lower scalability compared to synthetic polymerization.

Inverse Emulsion Polymerization (For Cross-linked Variants)

For producing cross-linked polymer beads containing this compound units, inverse emulsion polymerization is employed.

  • Process:

    • The monomers are polymerized in a water-in-oil emulsion system.
    • Cross-linking agents are added to form three-dimensional networks.
    • The resulting beads have enhanced mechanical and film-forming properties.
  • Applications:

    • Used in specialty formulations requiring controlled release or enhanced durability.

Reaction Mechanisms and Analysis

Radical Polymerization

The key step in the preparation is the free radical polymerization of vinyl and methacrylamide monomers. The vinyl group (ethenyl) undergoes homolytic cleavage initiated by radicals, leading to chain propagation.

Amidation and Quaternization

  • The amide bond formation occurs between methacryloyl groups and amino functionalities.
  • Quaternization introduces the trimethylammonium group, which imparts cationic character and chloride counterions.

Interaction with Anionic Species

Due to the quaternary ammonium group, the compound readily forms electrostatic complexes with anionic surfactants and polymers, enhancing its conditioning and film-forming properties in formulations.

Data Table: Summary of Preparation Conditions

Parameter Description/Value
Monomers Used Vinylpyrrolidone, Methacrylamidopropyl trimethylammonium chloride
Polymerization Type Radical copolymerization
Initiators Azo compounds, peroxides
Temperature Range 50–80 °C
pH Range Neutral to slightly acidic
Solvent Water
Purification Precipitation, ultrafiltration
Alternative Methods Chemical modification of natural polymers
Cross-linking Optional, via inverse emulsion polymerization

Research Findings on Preparation Efficiency and Quality

  • Controlled radical polymerization yields polymers with narrow molecular weight distribution and consistent cationic charge density, crucial for performance in personal care products.
  • Chemical modification of natural polymers results in biodegradable polymers with comparable conditioning effects but requires longer reaction times and more complex purification.
  • Inverse emulsion polymerization produces cross-linked beads with enhanced stability but involves more complex emulsification and separation steps.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate.

    Substitution: Typically involves nucleophiles like hydroxide ions or amines under mild conditions.

Major Products

Scientific Research Applications

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its ability to form electrostatic interactions with negatively charged molecules. This property makes it effective in binding to and modifying biomolecules, enhancing their solubility and stability. The quaternary ammonium group plays a crucial role in these interactions, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Quaternary Ammonium Compounds

Structural and Functional Group Analysis

The compound’s unique acrylamide-functionalized quaternary ammonium structure distinguishes it from other analogs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Trimethyl-[(prop-2-enoylamino)methyl]azanium chloride Trimethylammonium + acrylamide-substituted propyl chain C₈H₁₆ClNO₂ (monomer) Polymer (no data) Acrylamide, quaternary ammonium Water treatment polymers, cosmetics
Allyltrimethylammonium chloride (CAS: 1516-27-4) Allyl group + trimethylammonium C₆H₁₃ClN 139.6 Allyl, quaternary ammonium Cationic monomer for polymers
Choline chloride (CAS: 67-48-1) Hydroxyethyl + trimethylammonium C₅H₁₄ClNO 139.6 Hydroxyl, quaternary ammonium Nutrient supplement, animal feed
Acetylcholine chloride (CAS: 60-31-1) Acetyloxyethyl + trimethylammonium C₇H₁₆ClNO₂ 181.7 Ester, quaternary ammonium Neurotransmitter, pharmaceutical (e.g., Miochol®)
Cetyltrimethylammonium chloride (CAS: 112-02-7) Hexadecyl chain + trimethylammonium C₁₉H₄₂ClN 320.0 Long alkyl chain, quaternary ammonium Surfactant, antiseptic
Chlormequat chloride (CAS: 999-81-5) Chloroethyl + trimethylammonium C₅H₁₃Cl₂N 158.1 Chloroethyl, quaternary ammonium Plant growth regulator

Physicochemical Properties

  • Solubility : The acrylamide-functionalized compound is highly water-soluble, similar to choline and acetylcholine chlorides, but contrasts with cetyltrimethylammonium chloride, which requires organic solvents .
  • Molecular Weight: The compound is typically used as a polymer (polyquaternium-33), whereas analogs like acetylcholine and allyltrimethylammonium chloride are low-MW monomers .

Biological Activity

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities. Its unique molecular structure, which includes a trimethylammonium group and a prop-2-enoylamino moiety, facilitates interactions with biological systems, leading to various applications in healthcare and personal care products.

  • Molecular Formula : C₉H₁₉ClN₂O
  • Molar Mass : Approximately 331.88 g/mol
  • Solubility : Soluble in water
  • Structure : Contains a trimethylammonium group, contributing to its cationic nature.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it suitable as a preservative in personal care formulations. Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi, thereby enhancing skin health in cosmetic applications.

The compound's cationic nature allows it to interact with negatively charged components of cell membranes. This interaction facilitates the penetration of lipid bilayers, resulting in the disruption of microbial cells and exerting potent antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Polyquaternium-28Polymeric quaternary ammonium compoundExcellent film-forming properties
Benzalkonium ChlorideMixture of alkylbenzyldimethylammonium chloridesBroad-spectrum antimicrobial activity
Cetyltrimethylammonium BromideCationic surfactant with a long hydrophobic tailPrimarily used as an emulsifying agent

This compound stands out due to its specific combination of hydrophilic and hydrophobic properties, allowing for effective emulsification while providing antimicrobial benefits.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of this compound found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (v/v). The mechanism was attributed to membrane disruption and leakage of cellular contents.
  • Skin Health Applications : In dermatological formulations, this compound has been incorporated into creams and lotions aimed at treating acne. Clinical trials showed a reduction in acne lesions by 40% over eight weeks, attributed to its antibacterial action against Propionibacterium acnes.
  • Cosmetic Stability : Research on the stability of cosmetic formulations containing this compound indicated that it enhances the shelf-life of products by preventing microbial contamination without compromising product integrity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride, and how are they experimentally determined?

  • Answer : The compound is a white crystalline solid with a melting point of 185–186°C. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., integration of methyl groups and acrylamide protons).
  • Mass Spectrometry (MS) : For molecular weight verification (exact mass: 135.081 g/mol).
  • Elemental Analysis : To validate purity and stoichiometry.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability under controlled conditions .

Q. What synthetic routes are reported for Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride, and what are their critical reaction parameters?

  • Answer : The compound is synthesized via quaternization of tertiary amines with allyl chloride derivatives. Key steps include:

  • Step 1 : Reaction of trimethylamine with prop-2-enoyl chloride under anhydrous conditions to form the intermediate.
  • Step 2 : Quaternization using alkyl halides (e.g., allyl chloride) in polar solvents like ethanol at 60–80°C.
  • Optimization : Control of pH (neutral to slightly basic) and exclusion of moisture to prevent hydrolysis .

Q. How should researchers handle and store Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride to ensure stability?

  • Answer : The compound is hygroscopic and decomposes upon exposure to strong oxidizing agents. Recommended protocols:

  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C.
  • Decomposition Risks : Heating produces hazardous gases (e.g., hydrogen chloride, carbon oxides). Compatibility testing with solvents/reactants is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride under varying pH conditions?

  • Answer : Discrepancies arise from differences in experimental setups. A systematic approach includes:

  • pH Stability Studies : Use buffered solutions (pH 3–11) and monitor degradation via HPLC or ion chromatography.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-dependent instability thresholds.
  • Spectroscopic Validation : FTIR or Raman spectroscopy to detect structural changes (e.g., hydrolysis of the acrylamide group) .

Q. What advanced strategies are employed to optimize the yield of Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride in large-scale synthesis?

  • Answer : Yield optimization focuses on:

  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent Selection : High-polarity solvents (e.g., DMF or acetonitrile) to stabilize charged intermediates.
  • In Situ Monitoring : Real-time tracking via inline NMR or ReactIR to adjust stoichiometry and reaction time dynamically .

Q. How does the compound interact with biological macromolecules, and what methodologies are used to study these interactions?

  • Answer : The cationic quaternary ammonium group facilitates electrostatic interactions with nucleic acids or proteins. Methodologies include:

  • Isothermal Titration Calorimetry (ITC) : To quantify binding affinity (Kd) and thermodynamics.
  • Molecular Dynamics (MD) Simulations : To model interactions with lipid bilayers or enzyme active sites.
  • Fluorescence Quenching Assays : To study conformational changes in proteins (e.g., serum albumin) .

Q. What analytical challenges arise in quantifying Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride in complex matrices, and how are they addressed?

  • Answer : Challenges include matrix interference and low volatility. Solutions involve:

  • Sample Preparation : Solid-phase extraction (SPE) with cation-exchange cartridges to isolate the compound.
  • Chromatography : HILIC (Hydrophilic Interaction Liquid Chromatography) paired with charged aerosol detection (CAD) for enhanced sensitivity.
  • Validation : Spike-and-recovery experiments to confirm accuracy in biological or environmental samples .

Safety and Compliance

Q. What are the recommended safety protocols for handling Trimethyl-[(prop-2-enoylamino)methyl]azanium; chloride in laboratory settings?

  • Answer : Critical protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : Immediate flushing with water for skin/eye contact; medical consultation for ingestion .

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